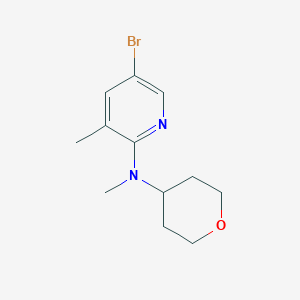
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, along with dimethyl and oxan-4-yl substituents at the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds with various functional groups.
Scientific Research Applications
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,4-dimethylpyridin-2-amine: Lacks the oxan-4-yl group, making it less complex.
N,N-Dimethyl-1,3-oxazol-2-amine: Contains an oxazole ring instead of a pyridine ring.
3-Bromoimidazo[1,2-a]pyridine: Features an imidazo ring fused to the pyridine ring.
Uniqueness
5-Bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine is unique due to the presence of both dimethyl and oxan-4-yl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
5-bromo-N,3-dimethyl-N-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)15(2)11-3-5-16-6-4-11/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
HFYXGAXBABZUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



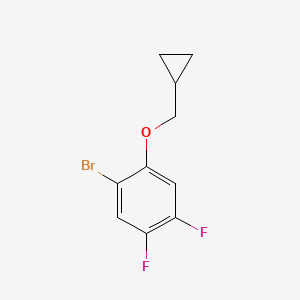


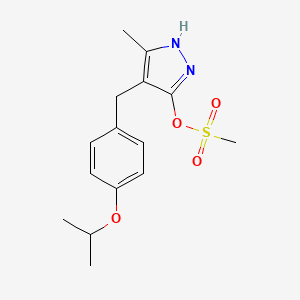

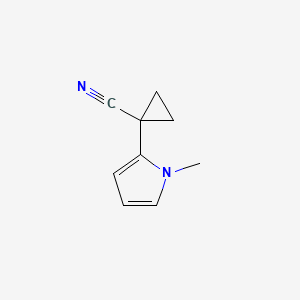

![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
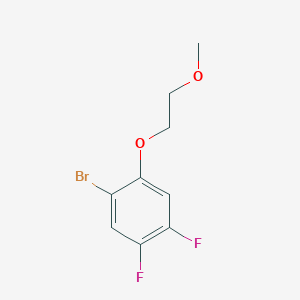

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
